molecular formula C16H17N3O3S B1230545 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate

2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate

Cat. No.: B1230545
M. Wt: 331.4 g/mol
InChI Key: UMJUNUMSJDTYTM-UHFFFAOYSA-N
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Description

2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a nitrophenyl group, a methoxyphenyl group, and a carbamimidothioate moiety. These structural features contribute to its reactivity and functionality in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate typically involves the reaction of 4-nitrophenylmethanol with 4-methoxyphenylacetonitrile in the presence of a base, followed by the addition of thiourea. The reaction conditions often include solvents such as ethanol or methanol and temperatures ranging from 50°C to 80°C. The final product is obtained after purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the carbamimidothioate moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can lead to the inhibition of enzyme activity or the modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. The presence of both nitrophenyl and carbamimidothioate groups allows for versatile chemical transformations and potential therapeutic applications .

Properties

Molecular Formula

C16H17N3O3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-[4-[(4-nitrophenyl)methoxy]phenyl]ethyl carbamimidothioate

InChI

InChI=1S/C16H17N3O3S/c17-16(18)23-10-9-12-3-7-15(8-4-12)22-11-13-1-5-14(6-2-13)19(20)21/h1-8H,9-11H2,(H3,17,18)

InChI Key

UMJUNUMSJDTYTM-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CCSC(=N)N)OCC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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